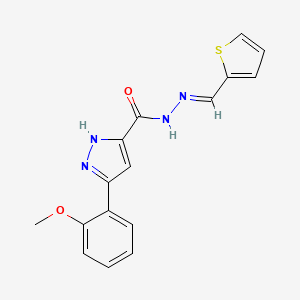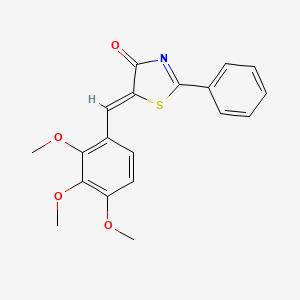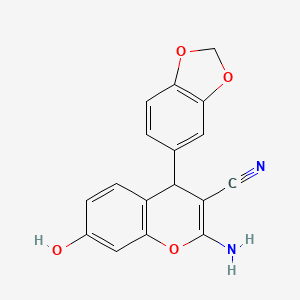![molecular formula C20H17N7O5 B11689701 {4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including an amino group, oxadiazole, benzodiazole, and phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. For example, the synthesis might begin with the preparation of 4-amino-1,2,5-oxadiazole, followed by its coupling with 1H-1,3-benzodiazole derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxyacetic acid moiety .
Scientific Research Applications
2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxyacetic acids: These compounds share the oxadiazole and phenoxyacetic acid moieties but differ in their specific substitutions.
2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide: This compound has a similar acetamide group but features a different core structure.
Uniqueness
2-{4-[(Z)-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H17N7O5 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[4-[(Z)-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H17N7O5/c21-19-18(25-32-26-19)20-23-14-3-1-2-4-15(14)27(20)10-16(28)24-22-9-12-5-7-13(8-6-12)31-11-17(29)30/h1-9H,10-11H2,(H2,21,26)(H,24,28)(H,29,30)/b22-9- |
InChI Key |
ZWCGSWKHAMHROX-AFPJDJCSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C\C3=CC=C(C=C3)OCC(=O)O)C4=NON=C4N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O)C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11689618.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689622.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689627.png)
![(2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11689640.png)
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11689646.png)
![2,5-diiodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11689655.png)


![(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689678.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11689682.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11689689.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11689692.png)
![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
